molecular formula C11H11BrN4OS B2562502 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2202200-69-7

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2562502
CAS No.: 2202200-69-7
M. Wt: 327.2
InChI Key: CXYTVUZFRCRONE-UHFFFAOYSA-N
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Description

  • The bromothiophene group is introduced through a coupling reaction, often using Suzuki-Miyaura cross-coupling. This involves the reaction of a bromothiophene boronic acid with an appropriate halide precursor in the presence of a palladium catalyst.
  • Formation of the Triazole Ring:

    • The triazole ring is typically formed via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne. This step is highly efficient and proceeds under mild conditions, often catalyzed by copper(I).
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

    Mechanism of Action

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:

    • Formation of the Azetidine Ring:

      • The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    • Substitution Reactions:

      • The bromine atom in the bromothiophene moiety can be substituted with different nucleophiles (e.g., amines, thiols) under appropriate conditions.
    • Oxidation and Reduction:

      • The compound can be oxidized or reduced at different sites, depending on the reagents and conditions used. For example, the azetidine ring can be oxidized to form an azetidinone.
    • Cycloaddition Reactions:

      • The triazole ring can participate in further cycloaddition reactions, expanding its utility in complex molecule synthesis.

    Common Reagents and Conditions:

      Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

      Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Major Products:

    • Substituted derivatives of the original compound, depending on the nucleophile used.
    • Oxidized or reduced forms of the compound, with modifications to the azetidine or triazole rings.

    Scientific Research Applications

    1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several applications in scientific research:

    • Medicinal Chemistry:

      • Potential use as a scaffold for drug development due to its unique structure and functional groups.
      • Investigation into its biological activity against various targets, including enzymes and receptors.
    • Materials Science:

      • Use in the development of novel materials with specific electronic or photonic properties, leveraging the bromothiophene moiety.
    • Organic Synthesis:

      • Utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Comparison with Similar Compounds

    • 1-{[1-(4-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
    • 1-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

    Comparison:

    • Uniqueness:
      • The presence of the bromine atom in the bromothiophene moiety distinguishes it from similar compounds, potentially offering different reactivity and biological activity.
      • The combination of the azetidine and triazole rings provides a unique scaffold for further functionalization and application.

    Properties

    IUPAC Name

    (4-bromothiophen-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11BrN4OS/c12-9-3-10(18-7-9)11(17)15-4-8(5-15)6-16-2-1-13-14-16/h1-3,7-8H,4-6H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CXYTVUZFRCRONE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=CN=N3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11BrN4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    327.20 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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